molecular formula C5H7N3O2 B1360079 2-Amino-4,6-dihydroxy-5-methylpyrimidine CAS No. 6627-65-2

2-Amino-4,6-dihydroxy-5-methylpyrimidine

Cat. No. B1360079
CAS RN: 6627-65-2
M. Wt: 141.13 g/mol
InChI Key: OTFOORSARCXWKK-UHFFFAOYSA-N
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Description

2-Amino-4,6-dihydroxy-5-methylpyrimidine is a derivative of pyrimidines, which are known as biologically active compounds . It has been synthesized from the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in CH3OH or ethoxide in CH3CH2OH .


Synthesis Analysis

The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .


Molecular Structure Analysis

The molecular formula of 2-Amino-4,6-dihydroxy-5-methylpyrimidine is C5H7N3O2 . It is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidines, including 2-Amino-4,6-dihydroxy-5-methylpyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4,6-dihydroxy-5-methylpyrimidine include a boiling point of 258.15°C (rough estimate), a density of 1.3818 (rough estimate), and a refractive index of 1.6190 (estimate) . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis and Inhibition of Nitric Oxide Production : A study by Jansa et al. (2014) demonstrates the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, leading to the discovery of novel 2-amino-4,6-dichloropyrimidines that inhibit immune-activated nitric oxide production. One of the derivatives exhibited significant inhibitory activity, highlighting its potential in biological applications (Jansa et al., 2014).

Chemical Transformations and Syntheses

  • Hydrazinolysis Reactions : Dickinson and Jacobsen (1975) explored the hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione, uncovering multiple reaction pathways that lead to various compounds. This study sheds light on the potential of using 2-amino-4,6-dihydroxy-5-methylpyrimidine in complex chemical transformations (Dickinson & Jacobsen, 1975).

  • Synthesis of Anticancer Drug Intermediates : Research by Guo Lei-ming (2012) focuses on synthesizing 4,6-dichloro-2-methylpyrimidine, an important intermediate in the production of the anticancer drug dasatinib. This work includes the synthesis of 4,6-dihydroxy-2-methylpyrimidine, indicating the relevance of this compound in pharmaceutical manufacturing (Guo Lei-ming, 2012).

  • Process Chemistry in Industry : A study by Patil et al. (2008) delves into the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, highlighting its significance as a precursor in the production of high explosives and medicinal products. The research offers insights into the economic and efficient production of this compound (Patil et al., 2008).

Applications in Crystallography and Hydrogen Bonding Studies

  • Crystal Structure Analysis : Wang (2020) characterized the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, providing valuable data for understanding its molecular interactions and properties in crystallography (Wang, 2020).

  • study aids in understanding the molecular interactions and structural characteristics of these compounds (Glidewell et al., 2003).

Synthesis of Radiolabeled Compounds

  • Synthesis of Radiolabeled Antihypertensive Compounds : Czeskis (2004) accomplished the synthesis of radiolabeled [2,4,6-14C3]-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxy-2-methylpyrimidine ([14C3]moxonidine), starting from 4,6-dihydroxy-2-methylpyrimidine. This showcases the utility of 2-amino-4,6-dihydroxy-5-methylpyrimidine in creating radiolabeled molecules for medical research (Czeskis, 2004).

Antiviral and Pharmaceutical Applications

  • Preparation of Antiviral Compounds : Holý et al. (2002) investigated the synthesis of various pyrimidine derivatives, including 2-amino-4,6-dihydroxypyrimidine, for their potential antiviral activities. The study contributes to the understanding of how these compounds can be utilized in antiviral drug development (Holý et al., 2002).

  • Synthesis of Carbocyclic Analogs of 7-Deazaguanosine : A study by Legraverend et al. (1985) involved the chlorination and ozonization of 5-allyl-2-amino-4,6-dihydroxypyrimidine to yield compounds with antiviral activity. This research highlights the pharmaceutical significance of modifying pyrimidine structures for therapeutic purposes (Legraverend et al., 1985).

Safety And Hazards

The safety data sheet for 2-Amino-4,6-dihydroxy-5-methylpyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye damage. Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-amino-4-hydroxy-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3(9)7-5(6)8-4(2)10/h1H3,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFOORSARCXWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970823
Record name 2-Imino-5-methyl-1,2-dihydropyrimidine-4,6-diol
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dihydroxy-5-methylpyrimidine

CAS RN

6627-65-2, 55477-35-5
Record name 2-Amino-6-hydroxy-5-methyl-4(3H)-pyrimidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one
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Record name 2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione
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Record name NSC60209
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Record name 2-Imino-5-methyl-1,2-dihydropyrimidine-4,6-diol
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Record name 2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Hull, BJ Lovell, HT Openshaw… - Journal of the Chemical …, 1947 - pubs.rsc.org
(VI-)(VII.)(VIII.)(IX.) 4-amino-6-y-diethylarninopropyZamino-2: 5-dimethylpyri~ nidine (I11; R=[CH,],. NEt,) is the most active of all the simple pyrimidines we have prepared, appreciable …
Number of citations: 31 pubs.rsc.org
DJ Miller, K Ravikumar, H Shen, JK Suh… - Journal of medicinal …, 2002 - ACS Publications
Ribosome inhibiting proteins, RIPs, are a widespread family of toxic enzymes. Ricin is a plant toxin used as a poison and biological warfare agent; shiga toxin is a homologue …
Number of citations: 135 pubs.acs.org
J Stifel - 2019 - kops.uni-konstanz.de
Regulatory RNAs have gained increasing attention in the last decade. In nature, riboswitches act as efficient cis-regulatory elements to control gene expression on RNA level. The …
Number of citations: 3 kops.uni-konstanz.de
岡野定輔, 児島昭次 - YAKUGAKU ZASSHI, 1966 - jstage.jst.go.jp
Half-neutralization potentials (HNP) of non-aqueous titration of 22 pyrimidine derivatives and 10 purine derivatives have been set against pKa (H 2 O) values determined by …
Number of citations: 3 www.jstage.jst.go.jp

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